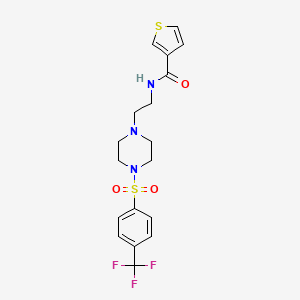![molecular formula C13H10ClNO3S2 B2396182 1-[(3-Chlorophenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one CAS No. 2309752-84-7](/img/structure/B2396182.png)
1-[(3-Chlorophenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-Chlorophenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one is a heterocyclic compound that belongs to the thiazine family. This compound is characterized by its unique structure, which includes a thieno[3,2-c]thiazin-4-one core with a 3-chlorophenylmethyl substituent. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Chlorophenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzyl chloride with thieno[3,2-c]thiazin-4-one in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve the desired quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(3-Chlorophenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the 3-chlorophenylmethyl group, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine or pyridine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol or amine derivatives.
Substitution: Formation of substituted thiazine derivatives with various functional groups.
Applications De Recherche Scientifique
1-[(3-Chlorophenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antibacterial, antifungal, and anticancer agent. The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Biological Studies: Researchers investigate its effects on cellular processes and its potential as a therapeutic agent for various diseases.
Industrial Applications: The compound’s chemical properties make it useful in the synthesis of other complex molecules and materials.
Mécanisme D'action
The mechanism of action of 1-[(3-Chlorophenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacterial cells by targeting essential enzymes involved in cell wall synthesis or DNA replication. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[3,2-c]thiazin-4-one: The parent compound without the 3-chlorophenylmethyl substituent.
2,2-Dioxothieno[3,2-c]thiazin-4-one: A similar compound with different substituents.
3-Chlorophenylmethyl derivatives: Compounds with the same substituent but different core structures.
Uniqueness
1-[(3-Chlorophenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one is unique due to its specific combination of the thieno[3,2-c]thiazin-4-one core and the 3-chlorophenylmethyl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propriétés
IUPAC Name |
1-[(3-chlorophenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3S2/c14-10-3-1-2-9(6-10)7-15-11-4-5-19-13(11)12(16)8-20(15,17)18/h1-6H,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXVKTMBBCPRCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(C=CS2)N(S1(=O)=O)CC3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Ethyl-5-((2-fluorophenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2396101.png)

![N-(3-(1H-imidazol-1-yl)propyl)-2-(4-chlorophenoxy)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2396103.png)
![Tert-butyl 3-hydroxy-3-[3-(trifluoromethyl)phenyl]azetidine-1-carboxylate](/img/structure/B2396104.png)

![9-(2,3-dichlorophenyl)-2-(furan-2-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2396107.png)
![5'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride](/img/structure/B2396108.png)
![5-(1,3-benzodioxol-5-ylmethylene)-2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3,5-dihydro-4H-imidazol-4-one](/img/structure/B2396109.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2396111.png)
![3-{[6-(4-fluorophenyl)pyrimidin-4-yl]oxy}-N-(4-isopropylphenyl)benzamide](/img/structure/B2396112.png)
![1-(4-chlorophenyl)-3-[4-methyl-5-(piperidine-1-carbonyl)-1,3-thiazol-2-yl]urea](/img/structure/B2396114.png)
![2-(3,4-dimethylphenyl)-8-(piperidine-1-carbonyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one](/img/structure/B2396118.png)


